molecular formula C18H35NaO6S B12693675 Octadecanoic acid, 9-(sulfooxy)-, monosodium salt CAS No. 67815-91-2

Octadecanoic acid, 9-(sulfooxy)-, monosodium salt

Cat. No.: B12693675
CAS No.: 67815-91-2
M. Wt: 402.5 g/mol
InChI Key: LBBMGWMTZMVZCT-UHFFFAOYSA-M
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Description

Systematic IUPAC Nomenclature and Structural Representation

The systematic IUPAC name for this compound is sodium 9-(sulfooxy)octadecanoate , which precisely describes its molecular architecture. The nomenclature follows these conventions:

  • "Octadecanoate" : Indicates an 18-carbon saturated fatty acid (stearic acid) in its deprotonated carboxylate form.
  • "9-(sulfooxy)" : Specifies the presence of a sulfooxy (-OSO₃⁻) functional group at the ninth carbon of the alkyl chain.
  • "Sodium" : Denotes the counterion neutralizing the sulfonate group’s negative charge.

The structural representation (Figure 1) highlights the linear hydrocarbon backbone, carboxylate group at carbon 1, and sulfooxy group at carbon 9. The sodium ion forms an ionic bond with the sulfonate oxygen.

Table 1: Structural Attributes of Octadecanoic Acid, 9-(Sulfooxy)-, Monosodium Salt

Attribute Description
Parent acid Octadecanoic acid (stearic acid)
Functional group Sulfooxy (-OSO₃⁻) at position 9
Counterion Sodium (Na⁺)
Bonding Ionic interaction between sulfonate and sodium

This naming convention ensures unambiguous identification across chemical databases and regulatory frameworks.

CAS Registry Number and Alternative Chemical Names

The compound is uniquely identified by its CAS Registry Number 68964-56-7 , assigned by the Chemical Abstracts Service. Alternative names and synonyms include:

  • 9-(Sulfooxy)stearic acid monosodium salt
  • Disodium 9-sulfonatooxyoctadecanoate (though "disodium" is a misnomer in this context)
  • Sodium 9-sulfonatooxyoctadecanoate

These variants reflect historical naming practices or regional regulatory terminologies. For instance, the term "stearic acid" is often used interchangeably with "octadecanoic acid" in industrial contexts.

Table 2: Registry and Synonym Data

Identifier Value Source
CAS Registry Number 68964-56-7 PubChem
EC Number Not formally assigned -
Common Synonyms 9-(Sulfooxy)stearic acid sodium salt Evitachem

The absence of an EC number suggests limited regulatory classification under the European Chemicals Agency, though this may vary by jurisdiction.

Molecular Formula and Weight Calculations

The molecular formula C₁₈H₃₅NaO₆S encapsulates the compound’s elemental composition. To calculate its molecular weight:

  • Carbon (C) : 18 atoms × 12.01 g/mol = 216.18 g/mol
  • Hydrogen (H) : 35 atoms × 1.008 g/mol = 35.28 g/mol
  • Sodium (Na) : 1 atom × 22.99 g/mol = 22.99 g/mol
  • Oxygen (O) : 6 atoms × 16.00 g/mol = 96.00 g/mol
  • Sulfur (S) : 1 atom × 32.07 g/mol = 32.07 g/mol

Total Molecular Weight = 216.18 + 35.28 + 22.99 + 96.00 + 32.07 = 402.52 g/mol

This aligns closely with literature values of 402.5 g/mol, accounting for rounding differences.

Table 3: Molecular Formula Breakdown

Element Quantity Atomic Weight (g/mol) Contribution (g/mol)
Carbon 18 12.01 216.18
Hydrogen 35 1.008 35.28
Sodium 1 22.99 22.99
Oxygen 6 16.00 96.00
Sulfur 1 32.07 32.07
Total - - 402.52

The precise molecular weight is critical for stoichiometric calculations in synthetic protocols and analytical methods such as mass spectrometry.

Properties

CAS No.

67815-91-2

Molecular Formula

C18H35NaO6S

Molecular Weight

402.5 g/mol

IUPAC Name

sodium;1-carboxyheptadecan-8-yl sulfate

InChI

InChI=1S/C18H36O6S.Na/c1-2-3-4-5-6-8-11-14-17(24-25(21,22)23)15-12-9-7-10-13-16-18(19)20;/h17H,2-16H2,1H3,(H,19,20)(H,21,22,23);/q;+1/p-1

InChI Key

LBBMGWMTZMVZCT-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCC(CCCCCCCC(=O)O)OS(=O)(=O)[O-].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of octadecanoic acid, 9-(sulfooxy)-, monosodium salt typically involves the sulfonation of octadecanoic acid. The reaction can be carried out using sulfur trioxide (SO₃) or chlorosulfonic acid (ClSO₃H) as sulfonating agents. The reaction is usually performed under controlled temperature conditions to prevent over-sulfonation and degradation of the fatty acid .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous sulfonation processes where octadecanoic acid is reacted with sulfur trioxide in a falling film reactor. The resulting sulfonic acid is then neutralized with sodium hydroxide (NaOH) to form the monosodium salt .

Chemical Reactions Analysis

Types of Reactions

Octadecanoic acid, 9-(sulfooxy)-, monosodium salt can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Overview

  • Chemical Formula : C18H35NaO6S
  • Molecular Weight : 386.52 g/mol
  • Physical Properties :
    • Melting Point: ~312°C
    • Water Solubility: 608 mg/L
    • Boiling Point: >400°C

Food Processing

Octadecanoic acid, 9-(sulfooxy)-, monosodium salt is utilized as an indirect food contact sanitizer in food processing facilities. It acts effectively against pathogenic bacteria and is registered for use on non-porous surfaces in dairy, beverage, and food processing equipment.

  • Application Method : The product can be diluted (1 fl. oz. per gallon of water) and applied through various methods including brushing and spraying.
  • Regulatory Approval : The FDA has approved its use in food processing equipment at concentrations up to 200 ppm due to its low toxicity profile .

Agricultural Uses

This compound serves as a bactericide in agricultural settings, targeting both gram-positive and gram-negative bacteria. Its effectiveness as a pesticide has been documented in several studies focusing on its application in crop protection.

  • Use Classification : General use pesticide.
  • Toxicology : Studies indicate low toxicity levels with no significant concerns regarding mutagenicity or carcinogenicity .

Cosmetics and Personal Care

In the cosmetics industry, this compound is employed as an emulsifier and surfactant. Its properties enhance the stability of emulsions and improve the texture of personal care products.

  • Functionality : Acts as a stabilizing agent in creams and lotions, contributing to a smoother application.
  • Safety Assessments : Evaluations have shown that it poses minimal risk when used in cosmetic formulations .

Industrial Applications

The compound is also utilized in various industrial applications due to its surfactant properties.

  • Cleaning Agents : It is incorporated into formulations for cleaning products due to its ability to reduce surface tension and improve wetting properties.
  • Lubricants : In some industrial processes, it is used as an additive in lubricants to enhance performance.

Data Table of Applications

Application AreaSpecific UsesRegulatory Status
Food ProcessingIndirect sanitizer for equipmentFDA approved up to 200 ppm
AgricultureBactericide for cropsRegistered as general use pesticide
CosmeticsEmulsifier in creams and lotionsSafety assessed for topical use
Industrial CleaningSurfactant in cleaning agentsVarious industrial approvals

Case Study 1: Efficacy in Food Processing

A study conducted by the Environmental Protection Agency (EPA) highlighted the effectiveness of this compound as a sanitizer in food processing environments. The study demonstrated a significant reduction in bacterial counts on treated surfaces compared to untreated controls, confirming its utility in maintaining hygiene standards .

Case Study 2: Cosmetic Formulation

Research published in the Journal of Cosmetic Science evaluated the incorporation of this compound into moisturizer formulations. The results indicated improved emulsion stability and user satisfaction regarding texture and spreadability compared to formulations without the compound .

Mechanism of Action

The mechanism of action of octadecanoic acid, 9-(sulfooxy)-, monosodium salt involves its interaction with lipid bilayers and proteins. The sulfooxy group enhances the compound’s solubility in water, allowing it to interact with hydrophilic and hydrophobic regions of cell membranes. This interaction can alter membrane fluidity and permeability, affecting various cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Counterion Variants

Potassium Salt of 1-Carboxyheptadecan-8-yl Sulfate (CAS 68473-93-8)
  • Molecular Formula : C₁₈H₃₅KO₆S
  • Key Differences : Replacing sodium with potassium alters solubility and crystallinity. Potassium salts generally exhibit higher solubility in polar solvents compared to sodium salts, making them preferable in specific formulations requiring enhanced dissolution .
Ammonium Salt (CAS 68735-97-7)
  • Molecular Formula : C₁₈H₃₆O₆S
  • Key Differences : The ammonium ion introduces volatility under thermal stress, limiting use in high-temperature applications. Ammonium salts are often employed in niche detergents or biocides due to their compatibility with organic matrices .

Ester Derivatives

Isopropyl 9-(Sulfooxy)octadecanoate, Sodium Salt (CAS 14350-72-2)
  • Molecular Formula : C₂₁H₄₁NaO₆S
  • Key Differences: The isopropyl ester group increases hydrophobicity, reducing water solubility but enhancing compatibility with nonpolar substrates. This variant is utilized in specialty surfactants for industrial lubricants or agrochemicals .
Methyl Ester Sodium Salt (CAS 139-99-1)
  • Molecular Formula : C₁₉H₃₇NaO₆S
  • Key Differences : The methyl ester shortens the alkyl chain, lowering molecular weight (MW = 404.5 g/mol) and improving biodegradability. Applications include low-foaming detergents and personal care products .

Parent and Unsaturated Analogs

Stearic Acid (9-Octadecanoic Acid)
  • CAS : 57-11-4
  • Molecular Formula : C₁₈H₃₆O₂
  • Key Differences: Lacking the sulfooxy group, stearic acid is nonionic and less water-soluble. It is widely used in lubricants, cosmetics, and food additives .
Oleic Acid (9-Octadecenoic Acid)
  • CAS : 112-80-1
  • Molecular Formula : C₁₈H₃₄O₂
  • Key Differences : The cis double bond at C9 introduces unsaturation, reducing melting point (-6°C vs. 69°C for stearic acid). Oleic acid derivatives are common in emulsifiers and pharmaceuticals .

Hydroxy and Dihydroxypropyl Esters

Octadecanoic Acid, 2,3-Dihydroxypropyl Ester
  • Molecular Formula : C₂₁H₄₀O₅
  • Key Differences : The dihydroxypropyl group enhances hydrophilicity and biocompatibility, making this ester suitable for drug delivery systems or cosmetic formulations .

Comparative Data Table

Compound Name CAS RN Molecular Formula MW (g/mol) Key Properties/Applications Source
9-(Sulfooxy)octadecanoic acid, monosodium salt 68413-72-9 C₁₈H₃₄Na₂O₆S 418.6 Surfactant, detergent emulsifier
Potassium salt (1-carboxyheptadecan-8-yl sulfate) 68473-93-8 C₁₈H₃₅KO₆S 418.6 High-polarity solvent compatibility
Ammonium salt 68735-97-7 C₁₈H₃₆O₆S 380.5 Biodegradable detergents
Isopropyl ester sodium salt 14350-72-2 C₂₁H₄₁NaO₆S 444.6 Industrial lubricants, agrochemicals
Stearic acid 57-11-4 C₁₈H₃₆O₂ 284.5 Cosmetics, food additives
Oleic acid 112-80-1 C₁₈H₃₄O₂ 282.5 Emulsifiers, pharmaceuticals
Dihydroxypropyl ester - C₂₁H₄₀O₅ 372.5 Drug delivery systems

Biological Activity

Octadecanoic acid, 9-(sulfooxy)-, monosodium salt, also known as sodium 9-(sulfooxy)octadecanoate, is a sulfonated fatty acid with the molecular formula C₁₈H₃₅NaO₃S and a molecular weight of approximately 402.522 g/mol. This compound has garnered attention due to its unique structural characteristics and potential biological activities, particularly in the fields of biochemistry and materials science.

Chemical Structure and Properties

The distinct feature of this compound is the presence of a sulfooxy group at the ninth carbon of the octadecanoic acid chain. This modification enhances its solubility in aqueous environments and alters its interaction with biological membranes, which is crucial for its biological activity.

Property Value
Molecular FormulaC₁₈H₃₅NaO₃S
Molecular Weight402.522 g/mol
SolubilityWater-soluble
Functional GroupsSulfooxy group

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antimicrobial Activity : This compound has demonstrated properties that inhibit microbial growth, making it potentially useful in food preservation and sanitation applications.
  • Anti-inflammatory Effects : Studies have suggested that it may modulate inflammatory responses in cells. For instance, it has been shown to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-activated macrophages, indicating a potential role as an anti-inflammatory agent .
  • Cell Membrane Interaction : The mechanism of action involves interaction with biological membranes, which may influence cell signaling pathways and membrane fluidity.

Case Studies and Research Findings

  • Antimicrobial Properties : A study highlighted the effectiveness of octadecanoic acid derivatives in inhibiting various bacterial strains. The compound's ability to disrupt bacterial membranes was a key factor in its antimicrobial efficacy.
  • Inflammation Modulation : In vitro studies using RAW 264.7 macrophage cells showed that treatment with this compound resulted in reduced NO production when cells were stimulated with LPS. This suggests that the compound can mitigate inflammatory responses without cytotoxic effects at certain concentrations .
  • Safety Profile : Toxicity assessments indicate low toxicity levels for octadecanoic acid derivatives. Acute toxicity studies have shown high oral LD50 values (>5000 mg/kg), suggesting a favorable safety profile for potential applications in food processing and pharmaceuticals .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound Name Molecular Formula Molecular Weight Distinct Features
2-Sulfo-octadecanoic acid, monosodium saltC₁₈H₃₅NaO₃S386.522 g/molSulfonate group at the second carbon
Sodium 10-sulfonatooxy-9-sulfostearateVariesVariesContains two sulfonate groups
Disodium 9-sulfooctadecanoateC₁₈H₃₄Na₂O₄S404.54 g/molContains two sodium ions

The specific placement of the sulfooxy group at the ninth carbon position in octadecanoic acid contributes to its unique biological activity compared to other similar compounds.

Q & A

Basic: What are the recommended synthetic routes for preparing Octadecanoic acid, 9-(sulfooxy)-, monosodium salt in a laboratory?

Methodological Answer:
The synthesis typically involves sulfation of octadecanoic acid (stearic acid) at the 9-position, followed by neutralization with sodium hydroxide. Key steps include:

  • Sulfation : React stearic acid with sulfur trioxide (SO₃) or chlorosulfonic acid in a controlled anhydrous environment (e.g., using pyridine as a catalyst) to introduce the sulfoxy group at the 9-position .
  • Purification : Remove unreacted reagents via solvent extraction (e.g., dichloromethane/water partitioning) and neutralize the sulfated intermediate with NaOH to form the monosodium salt .
  • Validation : Confirm regioselectivity (9- vs. 10-sulfooxy isomers) using thin-layer chromatography (TLC) or HPLC .

Basic: Which analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Identify protons near the sulfoxy group (δ 3.5–4.5 ppm for -OSO₃⁻) and the methylene group adjacent to the sulfation site .
    • ¹³C NMR : Detect carbons bonded to the sulfoxy group (δ 70–80 ppm) and confirm backbone integrity .
  • Infrared (IR) Spectroscopy : Validate the S=O stretching vibration (1240–1220 cm⁻¹) and O-S-O symmetric/asymmetric stretches (1050–1000 cm⁻¹) .
  • Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to confirm the molecular ion peak (m/z 380.22 for [C₁₈H₃₅O₆S]⁻) and sodium adducts .

Advanced: How does the position of sulfation (9- vs. 10-) influence surfactant properties and lipid bilayer interactions?

Methodological Answer:

  • Isomer-Specific Behavior :
    • The 9-sulfooxy isomer exhibits higher aqueous solubility due to reduced steric hindrance compared to the 10-isomer, enhancing its micelle-forming capacity .
    • In lipid bilayers, the 9-isomer integrates more effectively into hydrophobic domains, as shown by fluorescence anisotropy studies using DPH probes .
  • Experimental Design :
    • Compare critical micelle concentration (CMC) of isomers via surface tension measurements (e.g., pendant drop method) .
    • Use differential scanning calorimetry (DSC) to assess phase transition disruptions in model membranes (e.g., DPPC liposomes) .

Advanced: What computational approaches predict the solubility and aggregation behavior of this compound in aqueous systems?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations :
    • Model the compound in water using force fields (e.g., CHARMM36) to study self-assembly dynamics and micelle formation .
    • Analyze radial distribution functions (RDFs) to quantify sodium ion interactions with the sulfoxy group .
  • Quantitative Structure-Property Relationship (QSPR) :
    • Train models on logP (octanol-water partition coefficient) data from analogs (e.g., sulfated oleic acid salts) to predict solubility .

Data Contradiction: How to resolve discrepancies in reported solubility profiles (polar vs. non-polar solvents)?

Methodological Answer:

  • Contradictory Evidence :
    • Some studies report solubility in ethanol/acetone ( ), while others note limited solubility in water ( ).
  • Resolution Strategies :
    • Solvent Purity : Ensure solvents are anhydrous; trace water can alter solubility (e.g., use Karl Fischer titration) .
    • Temperature Control : Perform solubility tests at standardized temperatures (e.g., 25°C) to avoid kinetic dissolution artifacts .
    • Isomer Purity : Confirm isomer ratios via HPLC, as 9-/10-sulfooxy mixtures may exhibit divergent solubility .

Advanced: What are the mechanistic implications of this compound’s sulfoxy group in enzymatic hydrolysis studies?

Methodological Answer:

  • Enzyme Kinetics :
    • The sulfoxy group acts as a steric and electronic hindrance, reducing hydrolysis rates by lipases (e.g., porcine pancreatic lipase) compared to non-sulfated analogs .
    • Monitor hydrolysis via LC-MS or pH-stat titration to quantify free fatty acid release .
  • Molecular Docking :
    • Use AutoDock Vina to simulate interactions between the sulfoxy group and enzyme active sites (e.g., Candida rugosa lipase) .

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